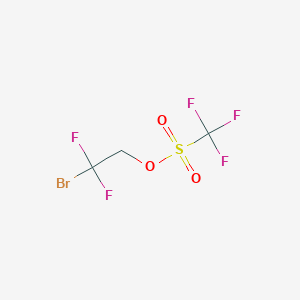
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a synthetic reagent with a molecular weight of 293.01 . It is known for its diverse applications in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 .Wissenschaftliche Forschungsanwendungen
Catalyst in Acylation Reactions
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is closely related to scandium trifluoromethanesulfonate (triflate), a reagent that has demonstrated exceptional utility in acylation reactions. Scandium triflate, for example, is a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, facilitating the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst is particularly effective for the selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential utility of closely related compounds like this compound in synthetic organic chemistry (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Precursor for Synthetically Challenging Molecules
The molecule serves as an efficient precursor for generating synthetically challenging and pharmaceutically important heterocycles. For instance, bromoethyl sulfonium trifluoromethanesulfonate, a compound with structural similarities, has been used to facilitate the formation of 4-, 5-, 6-, and 7-membered heterocycles with excellent yields. This indicates the potential of this compound in synthetic applications, particularly in the creation of complex organic molecules with pharmaceutical relevance (Ahmed et al., 2013).
Inhibition of Methanogenesis
Interestingly, related compounds like 2-bromoethanesulfonate have been explored for their biological activity, specifically in inhibiting methanogenesis in microbial cultures. While this application is distinct from the requested focus on this compound's research applications, it underscores the broad utility of bromo- and trifluoromethanesulfonate derivatives in scientific research beyond their direct use in chemical synthesis (Loffler, Ritalahti, & Tiedje, 1997).
Development of New Clickable Reagents
Further, the development of new clickable reagents for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry highlights the innovation potential of compounds like this compound. These reagents, with multiple addressable handles (e.g., vinyl, bromide, and sulfonyl fluoride), enrich the toolkit for constructing complex molecules, including functionalized isoxazoles with sulfonyl fluoride moieties. This demonstrates the molecule's potential role in advancing methodologies for the regioselective synthesis of functionalized organic compounds (Leng & Qin, 2018).
Eigenschaften
IUPAC Name |
(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARBAIUQRCYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

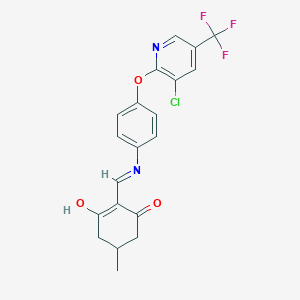

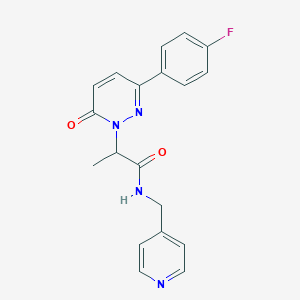
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)
![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)
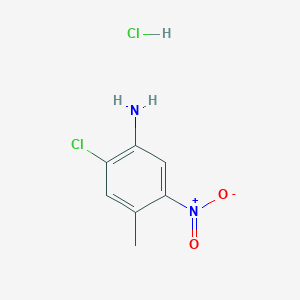


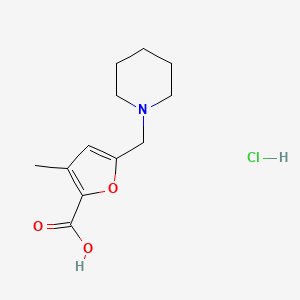
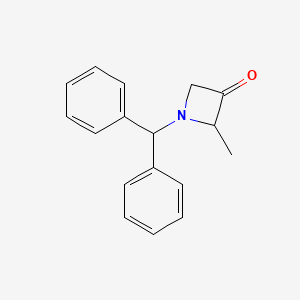

![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)